cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that features a cyclopropylmethyl group, a sulfamoylbenzoyl moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the sulfamoylbenzoyl group, and finally, the attachment of the cyclopropylmethyl group. Key reagents and conditions include:
Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of Sulfamoylbenzoyl Group: This step often involves the use of 4-sulfamoylbenzoic acid, which can be converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with the thiazole derivative to form the desired amide bond.
Attachment of Cyclopropylmethyl Group: The final step involves the alkylation of the thiazole derivative with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the thiazole ring, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-Acetamido-3-cyclopropylpropanoic acid
Uniqueness
Cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of a cyclopropylmethyl group, a sulfamoylbenzoyl moiety, and a thiazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H15N3O5S2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H15N3O5S2/c16-25(21,22)11-5-3-10(4-6-11)13(19)18-15-17-12(8-24-15)14(20)23-7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H2,16,21,22)(H,17,18,19) |
InChI Key |
GNWGBZOLHBOSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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